Butyl cyclohexanecarboxylate
CAS No.: 6553-81-7
Cat. No.: VC8182936
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6553-81-7 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | butyl cyclohexanecarboxylate |
| Standard InChI | InChI=1S/C11H20O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h10H,2-9H2,1H3 |
| Standard InChI Key | IPGMIYAOWRJGBE-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1CCCCC1 |
| Canonical SMILES | CCCCOC(=O)C1CCCCC1 |
Introduction
Structural and Isomeric Variations
Molecular Architecture
Butyl cyclohexanecarboxylate derivatives share a common core structure comprising a cyclohexane ring linked to a carboxylate ester group. The specific isomerism arises from the butyl chain's configuration:
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Butan-2-yl cyclohexanecarboxylate: Features a sec-butyl group (butan-2-yl) esterified to the cyclohexanecarboxylate moiety. Its molecular formula is , with a molecular weight of 184.275 g/mol .
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Tert-butyl cyclohexanecarboxylate: Incorporates a branched tert-butyl group, imparting enhanced steric hindrance and stability compared to linear analogs.
Table 1: Comparative Structural Properties
| Property | Butan-2-yl Cyclohexanecarboxylate | Tert-butyl Cyclohexanecarboxylate |
|---|---|---|
| CAS Number | 6553-82-8 | 16537-05-6 |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 184.275 | 184.27 |
| Density (g/cm³) | 0.95 | N/A |
| Boiling Point (°C) | 220.6 | N/A |
Physicochemical Properties
Butan-2-yl Cyclohexanecarboxylate
Key physical parameters for this isomer include:
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Density: 0.95 g/cm³, indicating a lighter-than-water organic liquid .
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Boiling Point: 220.6°C at 760 mmHg, reflecting moderate volatility for an ester of its size .
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Flash Point: 87.2°C, classifying it as a combustible material requiring careful handling .
Thermal Stability
Synthesis and Industrial Production
Esterification Pathways
Butan-2-yl cyclohexanecarboxylate is synthesized via acid-catalyzed esterification:
Reaction optimization typically involves azeotropic distillation to remove water, driving equilibrium toward ester formation .
Applications and Functional Utility
Organic Synthesis Intermediates
Esters like butyl cyclohexanecarboxylate serve as:
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Protecting Groups: The tert-butyl variant’s steric bulk shields carboxylic acids during multi-step syntheses.
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Solvents: Moderate polarity and boiling point make them suitable for reactions requiring aprotic conditions .
Analytical Characterization
Spectroscopic Identification
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¹H NMR: Distinct signals for the sec-butyl group (δ 1.43 ppm, 9H) and cyclohexane protons (δ 2.17 ppm) .
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IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ confirms the ester carbonyl group .
Research Gaps and Future Directions
Unexplored Synthetic Routes
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Enzymatic Esterification: Potential for lipase-catalyzed green synthesis remains uninvestigated.
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Photochemical Applications: Role in light-mediated reactions or polymer chemistry warrants exploration.
Biological Activity Screening
Systematic studies on antimicrobial, anti-inflammatory, or cytotoxic properties are needed to expand therapeutic relevance.
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